LX-5
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Overview
Description
LX-5 is a selective activator of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound de-represses a subset of endogenous genes repressed by DNA methylation.
Scientific Research Applications
Advanced Imaging Techniques
LX-5 has applications in advanced imaging techniques. Laser Scanning Microscopy (LSM), Magnetic Resonance Imaging (MRI), and Scanning Transmission X-ray Microscopy (STXM) are some of the techniques utilized for in situ analysis of microbial communities' structure, composition, and dynamics. These techniques have been instrumental in studying complex microbial biofilm systems, demonstrating the versatility of this compound in microbial ecology research (Neu, Manz, Volke, Dynes, Hitchcock, & Lawrence, 2010).
Microprocessor Applications
The LX-1 microprocessor, a prototype that led to the development of this compound, has been significant in real-time signal processing. Its design principles and microprogramming facilities highlight the evolution of microprocessor technology, impacting various scientific and computational research fields (Hornbuckle & Ancona, 1970).
Aerodynamic Passive Stabilization
In aerospace engineering, the LX-1 satellite has provided insights into aerodynamic passive stabilization in transitional regime satellites. The success of LX-1 in maintaining attitudes using aerodynamic torque has informed the design and functioning of subsequent aerospace technologies (Xuegang, Zhencai, & Hongyu, 2020).
Experimental Aerodynamics
This compound's applications extend to experimental aerodynamics, specifically in the development and testing of the Hyper-X Research Vehicle (HXRV). The research conducted on HXRV has been crucial in advancing scramjet propulsion systems, highlighting this compound's role in aerodynamic and aerospace advancements (Holland, Woods, & Engelund, 2001).
Properties
CAS No. |
377054-82-5 |
---|---|
Molecular Formula |
C16H14N6O2 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
5-methyl-4-nitro-N-(4-phenyldiazenylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C16H14N6O2/c1-11-15(22(23)24)16(21-18-11)17-12-7-9-14(10-8-12)20-19-13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,18,21) |
InChI Key |
BLNPQEBOPWZMOX-UHFFFAOYSA-N |
SMILES |
O=[N+](C1=C(NC2=CC=C(/N=N/C3=CC=CC=C3)C=C2)NN=C1C)[O-] |
Canonical SMILES |
CC1=C(C(=NN1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C26-D16; C26D16; C26 D16; LX5; LX-5; LX 5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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